(4-Fluoropiperidin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoropiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNIEVRILLAWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoropiperidin 4 Yl Methanamine and Its Derivatives
Stereoselective Synthesis of Piperidine (B6355638) Derivatives
Diastereoselective Control in Functionalization Reactions
Achieving a high degree of diastereoselectivity is paramount in the synthesis of complex molecules like (4-Fluoropiperidin-4-yl)methanamine derivatives, where multiple stereocenters may be present. The spatial arrangement of substituents on the piperidine ring profoundly influences the molecule's biological activity. Researchers have developed several strategies to control the diastereochemical outcome of functionalization reactions.
One notable approach involves the use of chiral catalysts and judicious selection of protecting groups on the piperidine nitrogen. nih.govresearchgate.net These elements work in concert to create a chiral environment that favors the formation of one diastereomer over others. For instance, rhodium-catalyzed C-H insertion reactions have been employed to introduce functional groups at various positions on the piperidine ring with a high degree of stereocontrol. nih.govresearchgate.netnih.gov The choice of both the rhodium catalyst and the nitrogen protecting group can dictate the site-selectivity (C2, C3, or C4) and the diastereoselectivity of the functionalization. nih.govresearchgate.net
Furthermore, photoredox catalysis has emerged as a powerful tool for the diastereoselective functionalization of piperidines. chemrxiv.org This method often involves a rapid, non-selective C-H arylation followed by a slower epimerization process that enriches the thermodynamically more stable diastereomer. chemrxiv.org This approach has been successfully applied to highly substituted piperidine derivatives, affording arylated products in good yields and with high diastereoselectivity. chemrxiv.org
The development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines has also provided an efficient route to substituted piperidine derivatives. acs.org The stereochemical outcome of these reactions can be influenced by the nature of the substituents on the piperidine ring, with different starting materials leading to either cis or trans products with high selectivity. acs.org
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high enantiomeric purity. ajchem-b.com This technique is particularly valuable for the synthesis of chiral piperidine derivatives, where the stereochemistry at the newly formed stereocenter is critical for biological function. The process involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen to a prochiral substrate, such as an alkene or imine. youtube.com
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. ajchem-b.com Iridium, ruthenium, and rhodium complexes bearing chiral ligands are commonly employed for the asymmetric hydrogenation of various unsaturated substrates. ajchem-b.com For instance, the use of a chiral iridium catalyst has been reported for the hydrogenation of a lactone with simultaneous dynamic kinetic resolution to produce an enantiomerically enriched diol, a precursor to substituted piperidines. youtube.com
While direct asymmetric hydrogenation to form this compound is not explicitly detailed in the provided context, the principles of asymmetric hydrogenation are broadly applicable to the synthesis of chiral building blocks that can be further elaborated to the target compound. For example, the enantioselective reduction of a suitable prochiral precursor containing the piperidine ring would be a viable strategy.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. wikipedia.org This methodology is particularly advantageous when a chiral center can be easily epimerized. wikipedia.org
In the context of piperidine synthesis, DKR has been successfully employed to generate enantiopure polysubstituted piperidines. nih.gov A key step in this approach is a cyclocondensation reaction that proceeds via a highly stereoselective process involving DKR. nih.gov This allows for the direct formation of chiral, non-racemic intermediates that already contain the desired substituents on the heterocyclic ring. nih.gov
One application of DKR involves the asymmetric transfer hydrogenation of imines. For example, the dynamic kinetic resolution of 4,5-diaryl cyclic sulfamidate imines has been achieved using chiral rhodium catalysts, affording the corresponding cyclic sulfamidates with high diastereomeric and enantiomeric excess. nih.gov This type of transformation highlights the potential of DKR for establishing stereocenters in cyclic systems. While a direct application to this compound is not specified, the principle can be applied to the synthesis of chiral precursors. For instance, a kinetic resolution of a racemic 4-methylene-2-arylpiperidine derivative has been demonstrated using asymmetric deprotonation, providing access to enantioenriched functionalizable piperidine fragments. acs.orgacs.org
Multi-Component Reactions and Reductive Amination
Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more starting materials. This strategy is particularly attractive for the synthesis of substituted piperidines. One-pot multi-component reactions have been developed for the synthesis of functionalized piperidines from aromatic aldehydes, anilines, and alkyl acetoacetates. researchgate.net
Reductive Amination from Cyanohydrin Precursors
Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of primary, secondary, and tertiary amines. harvard.edulibretexts.orgorganic-chemistry.org The reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. harvard.eduyoutube.com
A specific application relevant to the synthesis of aminomethylpiperidines involves the use of cyanohydrin precursors. An enantioselective biocatalytic approach has been detailed for the synthesis of 5-hydroxypiperidin-2-one, a versatile building block, starting from the corresponding aldehyde. ru.nl This method utilizes an (S)-hydroxynitrile lyase (HNL) for the enantioselective formation of a cyanohydrin, which is subsequently hydrogenated. ru.nl By carefully controlling the hydrogenation conditions, an unprecedented reductive amination of the nitrile group can be achieved to yield bicyclic N,N-acetals. ru.nl This strategy demonstrates the potential for converting a nitrile group, derived from a cyanohydrin, into an amine functionality within the piperidine framework.
The choice of reducing agent is critical in reductive amination. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are commonly used as they selectively reduce the iminium ion in the presence of the carbonyl precursor. harvard.edu
Darzens Reaction and Regioselective Ring Opening in Synthesis
The Darzens reaction, or Darzens condensation, involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.org While not directly leading to the piperidine ring, the resulting epoxide can be a versatile intermediate for further functionalization.
More directly relevant to the synthesis of substituted piperidines is the regioselective ring-opening of aziridines and their activated forms, aziridinium (B1262131) ions. researchgate.netresearchgate.netbohrium.comnih.gov These three-membered nitrogen-containing heterocycles can undergo nucleophilic attack, leading to the formation of larger ring systems, including piperidines. The regioselectivity of the ring-opening (i.e., which C-N bond is broken) is influenced by the substituents on the aziridine (B145994) ring, the nature of the electrophile used for activation, and the nucleophile. nih.gov
For instance, the alkylative ring-opening of a bicyclic aziridinium ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can afford a 2-alkylsubstituted piperidine in a regio- and stereoselective manner. researchgate.netresearchgate.net The regiochemical outcome can be predicted based on whether the reaction is under kinetic or thermodynamic control, with nucleophilic attack occurring at either the substituted or unsubstituted carbon of the aziridine. nih.gov This methodology provides a powerful route to constructing the piperidine skeleton with control over the placement of substituents.
C-H Functionalization of Piperidine Rings
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. researchgate.net The application of C-H functionalization to piperidine rings allows for the direct introduction of substituents at various positions. nih.govresearchgate.netnih.gov
The site-selectivity of C-H functionalization on the piperidine ring is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. researchgate.net However, by carefully selecting the catalyst and the nitrogen protecting group, a high degree of control can be achieved. nih.govresearchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be highly effective. nih.govresearchgate.netnih.gov The steric and electronic properties of the catalyst and the protecting group can direct the functionalization to the C2, C3, or C4 position. nih.govresearchgate.netresearchgate.net
While C2 is electronically activated, it is also sterically hindered. researchgate.net The C3 position is electronically deactivated due to the inductive effect of the nitrogen protecting group. researchgate.net The C4 position becomes accessible when the electronic preference for C2 can be overcome by the steric shielding of the catalyst and the protecting group. researchgate.net Cobalt-catalyzed C-H activation/annulation reactions have also been developed for the synthesis of isoquinolinone derivatives, demonstrating the utility of non-precious metals in these transformations. nih.gov Furthermore, recent advances have focused on the C-H functionalization of N-heteroarenes using non-precious transition metals. rsc.org
This approach offers a powerful and direct route to synthesize derivatives of this compound by introducing various functional groups onto the pre-formed piperidine ring, potentially streamlining synthetic sequences and providing access to a diverse range of analogues.
Photoredox-Catalyzed α-Amino C-H Arylation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This strategy is particularly effective for the α-amino C-H arylation of piperidine derivatives. escholarship.orgnih.gov The reaction typically involves an iridium- or other metal-based photocatalyst that, upon excitation by light, initiates an electron transfer cascade. This process generates a highly reactive α-amino radical from the piperidine substrate, which can then couple with an aryl partner. escholarship.orgencyclopedia.pub
A key advantage of this method is its applicability to highly substituted and complex piperidine derivatives, often proceeding with high diastereoselectivity. escholarship.orgnih.gov Research has shown that following a rapid and often non-selective C-H arylation, a slower epimerization process can occur, leading to a high diastereomeric ratio in the final product. nih.gov This allows for the synthesis of specific stereoisomers, which is crucial for pharmacological applications. For instance, the arylation of various N-aryl substituted piperidines with electron-deficient cyanoarenes has been achieved in good yields and excellent diastereoselectivities. escholarship.org
The general mechanism involves the photocatalyst absorbing light and reaching an excited state. It then oxidizes the piperidine to a radical cation. Subsequent deprotonation at the α-carbon by a mild base generates the key α-amino radical intermediate. This radical couples with an electron-deficient arene, and after a final step to restore aromaticity, the arylated piperidine product is formed. escholarship.orgencyclopedia.pub
Table 1: Examples of Photoredox-Catalyzed α-C-H Arylation of Piperidine Derivatives This table is a representative summary based on findings in the field and may not directly involve this compound, for which specific data is not publicly available.
| Piperidine Substrate | Arylating Agent | Photocatalyst | Diastereomeric Ratio (d.r.) | Yield | Reference |
| N-Aryl-2-methylpiperidine | 4-Cyanobenzonitrile | Ir(ppy)₃ | >20:1 | Good | escholarship.orgnih.gov |
| N-Aryl-2,6-dimethylpiperidine | 4-Cyanopyridine | Ir(ppy)₃ | High | Moderate | escholarship.org |
| N-Aryl-3-isopropylpiperidine | Dicyanobenzene | Ir(ppy)₃ | >30:1 | High | escholarship.org |
Catalytic C-H Imidoyl Activation and Annulation
Rhodium(III)-catalyzed C-H activation has become a robust method for constructing cyclic structures. nih.govrsc.org This approach can be applied to the synthesis of piperidine derivatives through the annulation of substrates containing an imidoyl directing group. For example, N-iminopyridinium ylides have been used as effective substrates in Rh(III)-catalyzed C-H activation/annulation reactions with partners like alkynes or diazo compounds to create isoquinolone and isocoumarin (B1212949) scaffolds. rsc.orgbohrium.com
The catalytic cycle typically begins with the coordination of the directing group to the rhodium center, followed by the activation of a nearby C-H bond to form a rhodacycle intermediate. nih.govbohrium.com This intermediate then reacts with a coupling partner, such as an alkyne or a sulfoxonium ylide, through migratory insertion. nih.govrsc.org Subsequent reductive elimination or other terminating steps release the annulated product and regenerate the active catalyst. bohrium.comresearchgate.net This methodology allows for the divergent synthesis of various heterocyclic systems under redox-neutral conditions. nih.govbohrium.com While direct application to this compound is not explicitly documented, the principles are applicable to precursors containing suitable directing groups.
Convergent Synthesis via C-H Bond Functionalization Cascades
Convergent synthesis aims to build complex molecules from several individual fragments in a way that minimizes steps and maximizes efficiency. C-H functionalization logic is a powerful tool in this context, enabling the assembly of highly substituted piperidines. nih.gov One notable strategy involves the sequential functionalization of C-H bonds on a simple starting scaffold. For example, the synthesis of pipercyclobutanamide A demonstrated the power of this approach on a cyclobutane (B1203170) ring, a strategy that is conceptually transferable to piperidine systems. acs.orgbaranlab.org
These cascade reactions can be designed to be protecting-group-free, which significantly shortens the synthetic route by avoiding protection and deprotection steps. baranlab.orgresearchgate.net A two-step, three-component coupling process has been described for the stereoselective synthesis of highly substituted piperidines, where an aromatic imine, a conjugated alkyne, and an aldehyde are combined. nih.gov This method first establishes a functionalized allylic amine, which then undergoes a cationic annulation to form the piperidine ring, capable of creating multiple stereocenters in a controlled manner. nih.gov This highlights the potential for building complex piperidine cores through carefully designed C-H functionalization cascades. acs.orgnih.govresearchgate.net
Novel Synthetic Routes and Precursor Utilization
Beyond C-H activation, other novel strategies focus on building the fluoropiperidine core from acyclic or simpler cyclic precursors.
Synthesis from Saturated Heterocyclic Ketones via Wittig Olefination and Halogenation
A practical and scalable route to this compound starts from readily available N-protected 4-piperidone (B1582916) derivatives, such as N-Boc-4-piperidone. rsc.orgresearchgate.netdtic.mil A key transformation that could be employed in a synthetic sequence is the Wittig reaction to introduce an exocyclic methylene (B1212753) group. nih.gov While not explicitly detailed for this specific target in the searched literature, a plausible synthetic sequence can be constructed based on established reactions.
The synthesis would begin with the olefination of N-Boc-4-piperidone to form tert-butyl 4-methylenepiperidine-1-carboxylate. This intermediate can then undergo a halofluorination reaction. For instance, treatment with N-bromosuccinimide (NBS) and a fluorine source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can introduce both a bromine and a fluorine atom across the double bond, yielding tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate. rsc.org The resulting bromomethyl group is a versatile handle for further functionalization. It can be converted to an azide (B81097) by reaction with sodium azide, followed by reduction of the azide to the primary amine using a method like catalytic hydrogenation (e.g., H₂ over Pd/C). rsc.org This sequence provides the desired this compound scaffold, which can then be deprotected or further modified.
Table 2: Plausible Synthetic Route from N-Boc-4-Piperidone This table outlines a conceptual pathway based on documented reactions for similar structures.
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Wittig Olefination | Ph₃P=CH₂ | tert-Butyl 4-methylenepiperidine-1-carboxylate | nih.gov |
| 2 | Bromofluorination | NBS, Et₃N·3HF | tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate | rsc.org |
| 3 | Azidation | NaN₃ | tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate | rsc.org |
| 4 | Reduction | H₂, Pd/C | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | rsc.org |
| 5 | Deprotection | HCl | This compound | dtic.mil |
Intramolecular Reductive Hydroamination/Cyclization Cascades
Intramolecular hydroamination represents an atom-economical method for constructing nitrogen-containing heterocycles like piperidines. nih.gov These reactions involve the addition of an N-H bond across a tethered unsaturated C-C bond (alkene or alkyne). Catalysis by Brønsted acids or transition metals like gold or copper can facilitate this cyclization. nih.govnih.govmdpi.comrsc.org
In a typical cascade, an appropriately substituted aminoalkene or aminoalkyne is treated with a catalyst to induce cyclization. For example, Gharpure and colleagues described a piperidine synthesis via a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com The reaction is thought to proceed through acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is reduced in situ to yield the piperidine. mdpi.com The stereochemical outcome of these cyclizations can often be controlled, providing access to specific diastereomers. nih.govrsc.org This methodology is highly valuable for creating substituted piperidines from linear precursors in a single, efficient step.
Chemical Transformations and Derivatization Strategies
Functionalization at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a common site for functionalization, which can be crucial for modulating the physicochemical properties and biological activity of the resulting molecules. Protective group strategies are often employed during multi-step syntheses to ensure regioselectivity.
Protective Group Strategies in Synthesis (e.g., Cbz, Fmoc)
Protecting the piperidine nitrogen is a critical step in many synthetic routes involving (4-Fluoropiperidin-4-yl)methanamine to prevent unwanted side reactions. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its removal.
Carboxybenzyl (Cbz or Z) Group: The Cbz group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenation. nih.gov The synthesis of Cbz-protected this compound would typically involve the reaction of the parent amine with benzyl (B1604629) chloroformate in the presence of a base. While specific examples for this compound are not prevalent in the provided search results, the general principle of Cbz protection is a standard procedure in organic synthesis. figshare.com The removal of the Cbz group is usually achieved under mild conditions using hydrogenolysis (e.g., H₂/Pd-C), which is advantageous when other functional groups in the molecule are sensitive to harsh deprotection conditions. nih.gov
9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is another important protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). scielo.org.mx It is base-labile and can be removed under mild conditions using a secondary amine, such as piperidine or 4-methylpiperidine. scielo.org.mxresearchgate.net The synthesis of Fmoc-(4-Fluoropiperidin-4-yl)methanamine would involve the reaction with Fmoc-Cl or Fmoc-OSu. The use of Fmoc protection is particularly valuable when acidic conditions need to be avoided during the deprotection step. nih.gov
Table 1: Common Protecting Groups for the Piperidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine or other secondary amine in DMF |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) |
Modifications at the Methanamine Moiety
The primary amine of the methanamine moiety is a key site for introducing structural diversity. A wide range of functionalization reactions can be performed at this position to generate a library of derivatives with varied properties.
Amine Functionalization Reactions
The primary amine of this compound can undergo a variety of chemical transformations common to primary amines. These reactions are fundamental for building more complex molecules.
Alkylation and Arylation: The primary amine can be alkylated or arylated to form secondary or tertiary amines. Reductive amination is a common method for mono-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). researchgate.net Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. Arylation can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. orgsyn.org
Introduction of Diverse Substituents onto the Amine Nitrogen
The introduction of a wide array of substituents on the amine nitrogen allows for the fine-tuning of the molecule's properties.
Table 2: Examples of Derivatization Reactions at the Methanamine Moiety
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acyl chloride, Carboxylic acid + coupling agent | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine |
| Urea (B33335) Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
For instance, the reaction of this compound with an isocyanate would yield a urea derivative, while reaction with an isothiocyanate would produce a thiourea. These functional groups can introduce new hydrogen bonding donors and acceptors, significantly altering the molecule's interaction with biological targets. The synthesis of N-substituted derivatives, such as 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine, highlights the possibility of introducing complex aromatic and heteroaromatic substituents. evitachem.com
Remote Functionalization of the Piperidine Ring
While direct functionalization of the piperidine ring of this compound is challenging, remote functionalization strategies can be employed, often on a protected intermediate.
α-Functionalization Approaches
Conformational Analysis and Stereochemical Implications
Conformational Behavior of Fluorinated Piperidines
Fluorinated piperidines exhibit complex conformational behaviors that are a departure from their non-fluorinated counterparts. nih.govresearchgate.net Typically, substituents on a cyclohexane (B81311) or piperidine (B6355638) ring prefer an equatorial position to minimize steric hindrance. However, in many fluorinated piperidines, a notable preference for the axial conformation of the fluorine atom is observed. nih.govresearchgate.net This preference is the result of a delicate interplay between several factors, including electrostatic interactions, hyperconjugation, steric effects, and solvation. nih.govd-nb.info The specific substitution pattern on the piperidine ring further modulates these conformational preferences. d-nb.info
Influence of Fluorine on Ring Conformation (e.g., Gauche Preference)
The presence of a highly electronegative fluorine atom introduces significant electronic effects that dictate the conformational equilibrium of the piperidine ring. One of the key phenomena is the "gauche effect," where a conformation with substituents in a gauche relationship (approximately 60° dihedral angle) is favored over the anti conformation. wikipedia.org In the context of fluorinated piperidines, this is often explained by hyperconjugation, where electron density is donated from a C-H σ-bonding orbital into the antibonding σ* orbital of the C-F bond. wikipedia.org This interaction is maximized in a gauche arrangement.
Furthermore, in protonated fluoropiperidines, strong electrostatic interactions between the positively charged nitrogen and the electronegative fluorine (C-F···HN+) can significantly stabilize the axial conformer. nih.govresearchgate.net This charge-dipole interaction is a dominant factor in determining the conformational preference in such systems. nih.gov While the classic gauche effect due to hyperconjugation plays a role, it is often considered secondary to these powerful electrostatic forces in protonated species. researchgate.netbeilstein-journals.org
Spectroscopic Methods for Conformational Elucidation (e.g., NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, COSY, HOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of fluorinated piperidines in solution. nih.gov
¹H NMR: Proton-proton coupling constants (³JHH) are valuable for determining the relative orientation of hydrogens on the piperidine ring and thus inferring the ring's conformation.
¹³C NMR: The chemical shifts of carbon atoms, particularly those bonded to or near the fluorine, provide insights into the electronic environment and can help distinguish between different conformers. nih.govmarquette.edu It is sometimes challenging to directly observe ¹³C signals in fluorinated compounds, but techniques like ¹H-¹³C HMBC can be employed to identify these signals and even measure ¹³C-¹⁹F coupling constants. blogspot.com
¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly powerful for studying fluorinated molecules. nih.gov The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent probe for conformational changes. nih.gov Furthermore, fluorine-proton (¹⁹F-¹H) and fluorine-carbon (¹⁹F-¹³C) coupling constants provide crucial dihedral angle information. For instance, the magnitude of the ³J(¹⁹F,¹H) coupling constant is often used to determine the axial or equatorial orientation of the fluorine atom. nih.gov
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to assign the proton signals within the piperidine ring.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can identify through-space interactions between protons and the fluorine atom, providing direct evidence for their spatial proximity and thus confirming conformational assignments. ed.ac.uk
A comprehensive analysis combining these NMR techniques allows for a detailed and robust determination of the conformational equilibrium of (4-Fluoropiperidin-4-yl)methanamine in solution. nih.gov
Computational Analysis of Conformation (e.g., Density Functional Theory for Relative Energies)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the conformational landscape of fluorinated piperidines. nih.govd-nb.info DFT calculations can accurately predict the relative energies of different conformers (e.g., axial vs. equatorial fluorine) in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. d-nb.info
These computational studies have been crucial in dissecting the various contributions to conformational stability, such as:
Electrostatic interactions: Quantifying the stabilizing effect of charge-dipole interactions. researchgate.net
Hyperconjugative effects: Analyzing orbital interactions, like the gauche effect. researchgate.netresearchgate.net
Steric repulsion: Evaluating the destabilizing effect of bulky groups. nih.gov
In many instances, the conformer predicted to be of lower energy by DFT calculations aligns with the experimentally observed major conformer. nih.gov However, discrepancies can arise, highlighting the importance of considering solvation effects, as the polarity of the solvent can significantly influence the conformational equilibrium. d-nb.info
Stereoisomeric Purity and Epimerization Processes
The synthesis of this compound and related substituted piperidines can often lead to mixtures of diastereomers. researchgate.net Achieving stereoisomeric purity is crucial, as different stereoisomers can exhibit distinct biological activities. Techniques such as crystallization and chromatography are commonly employed for the separation of stereoisomers. researchgate.net
Epimerization, the process of inverting the stereochemistry at one chiral center, can be a significant consideration. In some cases, epimerization can be used as a strategic tool to convert a mixture of diastereomers into a single, more stable, or desired stereoisomer. researchgate.net For instance, base-catalyzed epimerization has been utilized to obtain stereoisomerically pure products. researchgate.net More recently, light-mediated epimerization methods using photocatalysis and hydrogen atom transfer (HAT) have been developed to convert readily accessible piperidine diastereomers into their more thermodynamically stable counterparts with high selectivity. nih.govescholarship.org These methods have been shown to be effective for a wide range of substituted piperidines. escholarship.org Understanding the potential for epimerization is vital for ensuring the stereochemical integrity of this compound during its synthesis, purification, and storage.
Crystallographic Studies for Solid-State Conformation
X-ray crystallography provides definitive evidence of the molecular structure and conformation of a compound in the solid state. For fluorinated piperidines, crystallographic data can confirm the preferred conformation of the ring and the orientation of its substituents, including the fluorine atom. nih.gov This solid-state information serves as a valuable benchmark for comparison with solution-phase conformations determined by NMR and computational models. For instance, the crystal structure of a related all-cis-(multi)fluorinated piperidine confirmed the equatorial preference of the fluorine substituent in that specific case, validating the results from NMR studies. nih.gov
4 Fluoropiperidin 4 Yl Methanamine As a Scaffold in Molecular Design Research
Integration into Privileged Scaffolds in Medicinal Chemistry
Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. The (4-Fluoropiperidin-4-yl)methanamine moiety has been successfully incorporated into various privileged structures to enhance their pharmacological profiles. The introduction of the fluorinated piperidine (B6355638) ring can improve metabolic stability, binding affinity, and selectivity of the parent molecule.
The concept of privileged scaffolds suggests that certain chemical structures are predisposed to interact with specific protein families. researchgate.net For instance, the 4-aminoquinoline (B48711) scaffold has been identified as a privileged structure for designing leishmanicidal agents due to its ability to generate highly active and selective compounds that target key aspects of parasite survival. nih.gov Similarly, the integration of this compound into known privileged scaffolds can lead to the development of new chemical entities with improved drug-like properties. The fluorine atom can modulate the pKa of the neighboring amino group, influencing its interaction with biological targets and improving its pharmacokinetic profile.
Rational Design Principles for Molecular Architecture
The use of this compound in molecular design is guided by rational principles aimed at optimizing the interaction of the final compound with its biological target. The fluorine atom, with its high electronegativity and small size, can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. These interactions can significantly contribute to the binding affinity and selectivity of the molecule.
A key principle in the rational design of molecules incorporating this scaffold is the strategic placement of the fluorine atom to influence the conformation of the piperidine ring and the orientation of the aminomethyl group. This, in turn, dictates how the molecule fits into the binding pocket of the target. For example, in the design of T-type calcium channel antagonists, the fluorinated piperidine moiety was crucial for achieving high potency and selectivity. nih.govresearchgate.net The design process often involves computational modeling to predict the binding mode and to guide the synthesis of analogs with improved properties.
Scaffold Hopping Methodologies in Molecular Design
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. nih.govniper.gov.in This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. niper.gov.in this compound can be utilized as a replacement for other cyclic amines in a scaffold hopping approach.
The goal of scaffold hopping is to retain the key pharmacophoric features of the original molecule while exploring new chemical space. niper.gov.in The fluorinated piperidine ring can mimic the spatial arrangement and electronic properties of other cyclic systems, allowing for its substitution in a known pharmacophore. This can be achieved through various computational and synthetic methods. For instance, a "scaffold hop" can be performed through selective photolysis followed by an acid-promoted rearrangement. uchicago.edu Recent studies have utilized in-silico methods like scaffold hopping to identify potent and selective inhibitors for specific enzymes. nih.gov
Application in the Design of Specific Molecular Classes
The versatility of the this compound scaffold has led to its application in the design of various classes of biologically active molecules.
Design of Selective Receptor Modulators
The scaffold has been instrumental in the development of selective modulators for various receptors. For instance, it has been incorporated into ligands targeting sigma receptors, which are implicated in neurological disorders. nih.govresearchgate.net The specific substitution pattern on the piperidine ring, including the fluorine atom, contributes to the affinity and selectivity of these compounds for different sigma receptor subtypes. nih.gov The design of selective receptor agonists, such as those for the EP4 receptor, has also benefited from the incorporation of related sulfur-containing scaffolds, highlighting the modularity of these design principles. nih.gov
Table 1: Examples of this compound in Selective Receptor Modulators
| Compound/Target | Key Findings | Reference |
| Sigma-1 Receptor Ligands | Incorporation of a substituted piperidine linked to a polyfunctionalized pyridine (B92270) resulted in high affinity and selectivity for the σ1 receptor. | nih.gov |
| EP4-Receptor Agonists | Chemical modification of a 7-thiaPGE(1) analogue led to highly selective EP4-receptor agonists. | nih.gov |
Design of Enzyme Inhibitors
The this compound moiety has been employed in the design of potent and selective enzyme inhibitors. A notable example is its use in the development of cyclin-dependent kinase (CDK) inhibitors. A diaminopyrimidine core with a substituted 4-piperidine moiety was identified as critical for CDK inhibitory activity, leading to the discovery of potent inhibitors of CDK1, CDK2, and CDK4. nih.gov The structural features of the piperidine ring, including the fluorine substitution, play a crucial role in the binding affinity and selectivity of these inhibitors. nih.gov
Table 2: this compound in Enzyme Inhibitor Design
| Enzyme Target | Inhibitor Scaffold | Key Findings | Reference |
| Cyclin-Dependent Kinases (CDK1, CDK2, CDK4) | Diaminopyrimidine with a substituted 4-piperidine | Identified as a critical structure for potent and selective CDK inhibition. | nih.gov |
Design of Ion Channel Antagonists
This scaffold has proven to be particularly effective in the design of ion channel antagonists. A significant application is in the development of T-type calcium channel antagonists. nih.govresearchgate.net Structural modification of initial lead compounds by introducing the 4-aminomethyl-4-fluoropiperidine moiety resulted in a potent and selective antagonist with efficacy in the central nervous system. nih.govresearchgate.net Furthermore, the scaffold has been utilized in the design of selective blockers for other ion channels, such as the Anoctamin 1 (ANO1) chloride channel, which is a target in cancer therapy. mdpi.com
Table 3: this compound in Ion Channel Antagonist Design
| Ion Channel Target | Compound Class | Key Findings | Reference(s) |
| T-type Ca2+ Channel | 4-aminomethyl-4-fluoropiperidine derivatives | Led to a potent and selective antagonist with in vivo CNS efficacy. | nih.govresearchgate.net |
| NaV1.7 Voltage-Gated Sodium Channel | Diaryl ether aryl sulfonamides | Optimization led to a selective inhibitor that binds to the voltage-sensing domain. | nih.gov |
| Anoctamin 1 (ANO1) Ion Channel | 2,4-Diaminopyrimidines | A pyrimidine (B1678525) scaffold with a nitrogen-containing heterocyclic moiety showed promise as an ANO1 blocker. | mdpi.com |
In Silico Approaches to Scaffold Design
In the realm of modern medicinal chemistry, in silico approaches are indispensable for the rational design of novel molecular scaffolds. For a compound such as this compound, these computational techniques provide profound insights into its potential as a building block for more complex drug candidates. The primary goal of these methods is to predict the binding affinity and interaction patterns of the scaffold with various biological targets, thereby guiding the synthetic efforts towards more promising avenues. nih.gov
Computational analysis of the this compound scaffold would typically commence with the generation of a 3D conformational ensemble. This allows for a thorough exploration of the molecule's accessible shapes, which is crucial for understanding its potential interactions with a protein's binding site. Techniques such as molecular mechanics and quantum mechanics calculations are employed to accurately model the geometry and electronic properties of the scaffold.
Furthermore, virtual screening campaigns can be conducted where the this compound scaffold is decorated with a multitude of functional groups to create a virtual library of derivatives. nih.govwhiterose.ac.uk This library can then be docked into the active sites of various target proteins to identify potential hits. Such studies help in elucidating the structure-activity relationship (SAR), which is fundamental for optimizing the lead compounds. nih.gov The insights gained from these in silico studies provide a robust foundation for future drug design, enabling the exploration of structural modifications and the optimization of drug-like properties. nih.gov
A key aspect of in silico design is the assessment of the scaffold's novelty and diversity compared to existing chemical entities. Computational methods can be used to compare the structural and physicochemical properties of the this compound scaffold against large chemical databases. acs.org This analysis helps in identifying unique chemical spaces that can be exploited for the development of novel therapeutics with potentially new mechanisms of action.
| Property | Value |
| Molecular Formula | C6H13FN2 |
| Molecular Weight | 132.18 g/mol |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 132.106266 g/mol |
| Topological Polar Surface Area | 38.1 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 81.4 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Exploration of Pharmacophore Space via sp3-Hybridization and 3D Coverage
The exploration of the pharmacophore space is a critical step in drug discovery, and the structural characteristics of this compound make it an intriguing candidate for this purpose. Its high degree of sp3-hybridization imparts a distinct three-dimensional (3D) geometry, a feature that is increasingly sought after in modern drug design. acs.orgnih.govwhiterose.ac.uknih.gov
Fragment-based drug discovery (FBDD) has highlighted the need for libraries rich in 3D fragments, as they offer better shape complementarity to the typically complex and irregular surfaces of protein binding sites. acs.orgnih.gov Historically, many screening collections have been dominated by flat, aromatic compounds. whiterose.ac.uknih.gov The incorporation of sp3-rich scaffolds like this compound helps to overcome the limitations of these planar molecules by providing access to a much larger and more diverse chemical space. nih.govwhiterose.ac.uk The non-planar nature of the piperidine ring in this scaffold allows for the presentation of substituents in well-defined spatial orientations, which can lead to more specific and higher-affinity interactions with the target protein.
The presence of a fluorine atom and a primary amine group on the quaternary center of the piperidine ring further enhances the pharmacophoric potential of this scaffold. These functional groups can act as hydrogen bond donors and acceptors, as well as engage in other non-covalent interactions, which are crucial for molecular recognition. The strategic placement of these groups in a 3D arrangement allows for the creation of unique pharmacophore models that can be used to screen for novel biological activities.
Future Research Directions in Fluorinated Piperidine Chemistry
Development of Novel Stereoselective Methodologies
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. While significant strides have been made, the development of new stereoselective methods for the synthesis of fluorinated piperidines remains a key research focus.
Recent advancements have seen the successful application of transition metal catalysis for the stereoselective synthesis of fluorinated piperidines. For instance, rhodium- and palladium-catalyzed hydrogenations of fluoropyridines have emerged as powerful strategies for accessing all-cis-(multi)fluorinated piperidines. nih.govacs.org A rhodium(I) complex with pinacol (B44631) borane (B79455) has been utilized for a highly diastereoselective dearomatization/hydrogenation process. nih.gov Subsequently, a palladium-catalyzed hydrogenation method was developed that proved effective for substrates inaccessible by rhodium catalysis and was notably tolerant of air and moisture. nih.govacs.org These methods often yield products with the fluorine atom in an axial position, a preference that has been a subject of detailed conformational studies. nih.govnih.gov
Future research will likely focus on expanding the substrate scope and improving the enantioselectivity of these reactions. The development of novel chiral ligands and catalytic systems will be crucial for accessing a wider range of enantioenriched fluorinated piperidines. acs.orgnih.gov One promising strategy involves the use of chiral auxiliaries, where an oxazolidine-substituted pyridine (B92270) can be hydrogenated in a diastereoselective manner, followed by in situ cleavage of the auxiliary to yield the enantioenriched piperidine (B6355638). acs.orgnih.gov
| Methodology | Catalyst/Reagent | Key Features | Limitations/Future Work | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed Dearomatization/Hydrogenation | Rhodium(I) complex, Pinacol borane | Highly diastereoselective for all-cis products. | Limited substrate scope (e.g., hydroxy, aryl, ester, and amide groups not well-tolerated), moisture sensitive. | nih.gov |
| Palladium-Catalyzed Hydrogenation | Heterogeneous Palladium Catalyst | Robust, tolerant of air and moisture, broader substrate scope than rhodium catalysis. | Hydrodefluorination can be a side reaction. | nih.govacs.orgnih.gov |
| Chiral Auxiliary Strategy | Oxazolidine auxiliary | Enables synthesis of highly enantioenriched fluorinated piperidines. | Requires additional steps for auxiliary attachment and removal. | acs.orgnih.gov |
Expanding the Scope of C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to modifying complex molecules. Applying this strategy to fluorinated piperidines like (4-Fluoropiperidin-4-yl)methanamine could provide rapid access to a diverse array of analogues for structure-activity relationship (SAR) studies.
Research into the C-H functionalization of piperidine derivatives has demonstrated the feasibility of site-selective modifications using rhodium catalysts. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.gov The 3-substituted analogues have been prepared indirectly via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov
The future in this area lies in developing catalytic systems that can selectively functionalize the C-H bonds of fluorinated piperidines with high efficiency and predictability. A significant challenge will be to achieve functionalization at positions electronically deactivated by the presence of the fluorine atom. Overcoming the inherent inertness of certain C-H bonds will require the design of more reactive and selective catalysts. Palladium-catalyzed methods, which have been explored for the arylation, vinylation, and alkynylation of piperidines, could be adapted for fluorinated substrates. researchgate.net
| Position | Catalyst/Strategy | Key Controlling Factor | Reference |
|---|---|---|---|
| C2 | Rh2(R-TCPTAD)4 with N-Boc-piperidine | Catalyst and Protecting Group | nih.gov |
| C4 | Rh2(S-2-Cl-5-BrTPCP)4 with N-α-oxoarylacetyl-piperidines | Catalyst and Substrate | nih.gov |
| C3 | Cyclopropanation of N-Boc-tetrahydropyridine and reductive ring-opening | Indirect multi-step approach | nih.gov |
Advanced Computational Tools for Predictive Synthesis and Design
The integration of computational chemistry into the synthetic workflow is revolutionizing how molecules are designed and synthesized. For fluorinated piperidines, computational tools are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new synthetic routes.
Recent studies have employed chemoinformatic tools and density functional theory (DFT) calculations to analyze libraries of fluorinated piperidines. unifi.itacs.org These computational analyses have been used to calculate properties such as pKa, revealing that the introduction of fluorine atoms significantly lowers the basicity of the piperidine nitrogen. acs.org This is a critical parameter in drug design, as it can influence properties like hERG channel affinity and, consequently, cardiac toxicity. acs.org
Furthermore, computational modeling has been instrumental in understanding the conformational behavior of fluorinated piperidines. nih.govnih.gov DFT calculations have been used to rationalize the experimentally observed preference for the fluorine atom to occupy an axial position in many derivatives. nih.gov These studies have highlighted the importance of factors such as charge-dipole interactions, hyperconjugation, and solvation effects in determining the conformational landscape of these molecules. nih.govnih.gov
The future will see an increased reliance on advanced computational tools for the de novo design of fluorinated piperidine derivatives with specific, pre-determined properties. Machine learning algorithms, trained on large datasets of experimental and calculated data, could be used to predict the outcomes of reactions, optimize reaction conditions, and identify promising new drug candidates. The synergy between computational prediction and experimental validation will accelerate the discovery and development of novel fluorinated piperidines. researchgate.net
Exploration of New Chemical Reactivity Modalities
Pushing the boundaries of known chemical transformations is essential for accessing novel chemical space and developing more efficient synthetic routes. The exploration of new reactivity modalities for the synthesis of fluorinated piperidines is an active and promising area of research.
One innovative approach is the development of chemodivergent reactions, where the outcome can be switched between different products by tuning the reaction conditions. For example, the acidity of HF/Pyridine media has been shown to control the chemodivergent fluoro- and hydro-heteroalkylation of olefins, providing access to valuable fluorinated piperidines. acs.org This strategy allows for the late-stage functionalization of complex molecules. acs.org
Another emerging area is the development of modular synthetic strategies, such as the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoester starting materials to construct the piperidine core. nih.gov This method offers a high degree of modularity, allowing for the rapid assembly of functionally rich fluoropiperidines that can be further derivatized. nih.gov
Future research will likely uncover entirely new ways to construct the fluorinated piperidine scaffold. This could involve the development of novel cycloaddition reactions, the harnessing of radical-based transformations, or the application of photoredox catalysis. The ability to introduce the (aminomethyl) group found in this compound through novel, late-stage functionalization reactions would be particularly valuable. The continuous exploration of new reactivity will undoubtedly lead to more efficient and versatile methods for the synthesis of this important class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
